molecular formula C9H9ClF2O3S B1454415 3-(2,4-Difluorophenoxy)propane-1-sulfonyl chloride CAS No. 1340339-43-6

3-(2,4-Difluorophenoxy)propane-1-sulfonyl chloride

Cat. No.: B1454415
CAS No.: 1340339-43-6
M. Wt: 270.68 g/mol
InChI Key: XMDCZTBCTVWXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2,4-Difluorophenoxy)propane-1-sulfonyl chloride” is a chemical compound with the molecular formula C9H9ClF2O3S and a molecular weight of 270.68 . It is a research-use-only product .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C9H9ClF2O3S . This indicates that the compound contains nine carbon atoms, nine hydrogen atoms, one chlorine atom, two fluorine atoms, three oxygen atoms, and one sulfur atom.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 270.68 . Unfortunately, other specific properties such as boiling point and density are not available in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Zyuzin (2014) focused on the synthesis of sulfonic esters from reactions involving sulfonyl chlorides, showcasing a method to create a range of sulfonates with potential applications in materials science and organic synthesis (Zyuzin, 2014).
  • Chhakra et al. (2019) described the efficient synthesis of novel 1,5-benzothiazepines incorporating the sulfonyl group, highlighting the role of sulfonyl chlorides in facilitating novel organic transformations (Chhakra et al., 2019).

Applications in Materials Science

  • Bae, Miyatake, and Watanabe (2009) synthesized sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups for fuel-cell applications, indicating the importance of sulfonyl chloride derivatives in developing materials for energy technologies (Bae, Miyatake, & Watanabe, 2009).
  • Dyachenko, Nikitin, and Igumnov (2018) developed a new synthetic route to potential hydrophobic agents using fluorine-containing sulfonyl chlorides, showcasing the application of such compounds in creating hydrophobic surfaces or materials (Dyachenko, Nikitin, & Igumnov, 2018).

Medicinal Chemistry Applications

  • Nakayama et al. (2011) prepared N-[2-(2,4-Difluorophenoxy)trifluoromethyl-3-pyridyl]sulfonamide derivatives and evaluated their inhibitory activities against secretory phospholipase A₂, demonstrating the potential medicinal applications of sulfonyl chloride derivatives in drug development (Nakayama et al., 2011).

Properties

IUPAC Name

3-(2,4-difluorophenoxy)propane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF2O3S/c10-16(13,14)5-1-4-15-9-3-2-7(11)6-8(9)12/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDCZTBCTVWXTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OCCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,4-Difluorophenoxy)propane-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
3-(2,4-Difluorophenoxy)propane-1-sulfonyl chloride
Reactant of Route 3
3-(2,4-Difluorophenoxy)propane-1-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
3-(2,4-Difluorophenoxy)propane-1-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
3-(2,4-Difluorophenoxy)propane-1-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(2,4-Difluorophenoxy)propane-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.